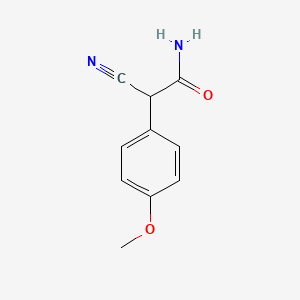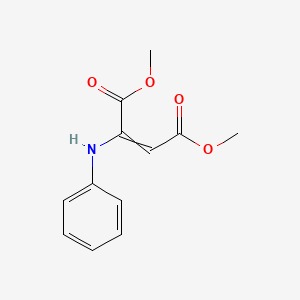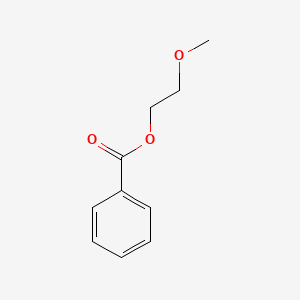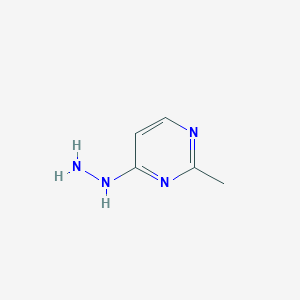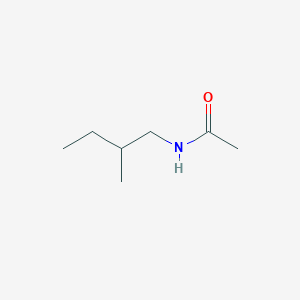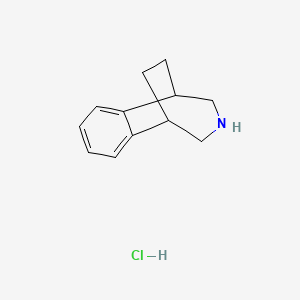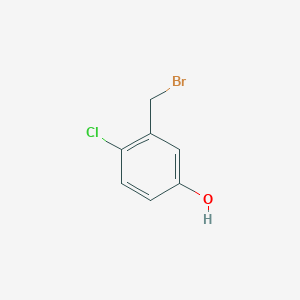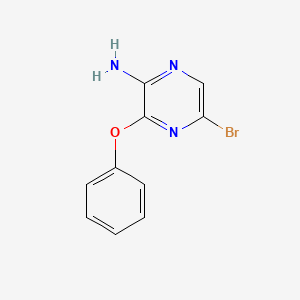
5Bromo-3-phenoxypyrazin-2-amine
Übersicht
Beschreibung
5Bromo-3-phenoxypyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of 5Bromo-3-phenoxypyrazin-2-amine can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the 3D model of the molecule .Physical And Chemical Properties Analysis
5Bromo-3-phenoxypyrazin-2-amine has a molecular weight of 266.09 . Other physical and chemical properties such as melting point, boiling point, and density can be found on resources like ChemicalBook .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
548793-12-0 |
|---|---|
Molekularformel |
C10H8BrN3O |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
5-bromo-3-phenoxypyrazin-2-amine |
InChI |
InChI=1S/C10H8BrN3O/c11-8-6-13-9(12)10(14-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI-Schlüssel |
OVCUHGXXMNQADT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




